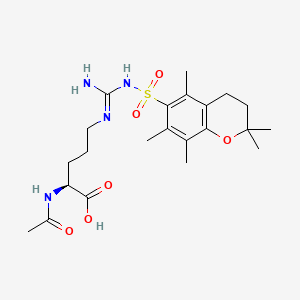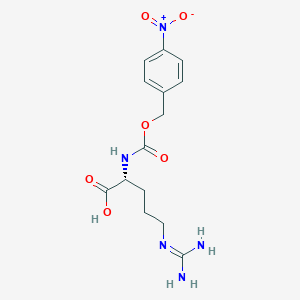
Boc-D-Dab(Z)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Dab(Z)-OH.DCHA, also known as N-(tert-Butoxycarbonyl)-D-Dab(Z)-OH.DCHA, is an amino acid derivative used in peptide synthesis. It is a protected form of the amino acid D-Dab(Z)-OH.DCHA, which is a non-proteinogenic amino acid with a unique structure. This compound is widely used in peptide synthesis due to its ability to form stable peptide bonds. It is also used in the synthesis of peptide libraries, which are collections of peptides with varying sequences.
Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Research
One significant area of application involves the synthesis of Nα‐protected‐L‐α,γ‐diaminobutyric acids, a category to which Boc-D-Dab(Z)-OH.DCHA is related. For example, the Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent in water has been used to afford Nα-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high yield. This method highlights the utility in peptide synthesis, particularly in the facile synthesis of peptide fragments like Polymyxin B heptapeptide, which contains four Dab residues, demonstrating the method's applicability in solution-phase synthesis (Yamada et al., 2004).
Enzyme Inhibition and Dynamic Combinatorial Chemistry
The reversible reaction of boronic acids with alcohols in the context of enzyme inhibition, employing α-chymotrypsin as a model system, illustrates the use of boronate ester formation in dynamic combinatorial chemistry (DCC). This method provides insights into the identification of biomacromolecule ligands, demonstrating the potential application of similar compounds in enzyme inhibition (Leung et al., 2011).
Photocatalysis
Research on constructing 2D/2D heterostructures as direct Z-scheme photocatalysts for NOx removal underlines the relevance of novel materials in environmental applications. Such research hints at the potential use of this compound in creating advanced materials for photocatalytic applications, where the optimization of components can significantly enhance photocatalytic activity (Zhu et al., 2019).
Microflow-based Synthesis and Screening
The development of a microflow-based synthesis and screening platform for the rapid identification of bioactive molecules emphasizes the importance of integrating synthesis and analysis. This approach, applicable in drug discovery, showcases how dynamic libraries can be utilized for identifying protein binders, potentially aligning with applications of this compound in rapid screening and synthesis processes (Qiu et al., 2019).
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669960 |
Source


|
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101854-42-6 |
Source


|
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)







